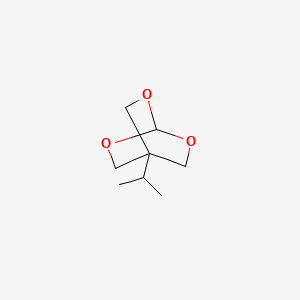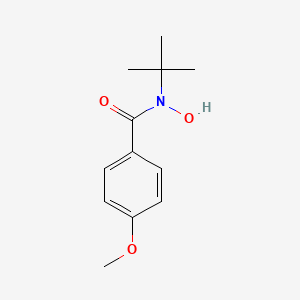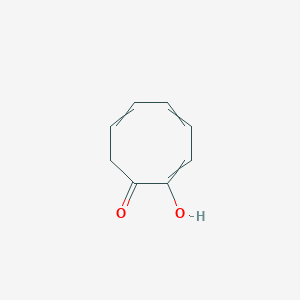
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane is an organic compound with the molecular formula C12H24O2 It belongs to the class of cyclic ethers, specifically oxolanes, which are characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with ethyl 5-methyl-2-oxopentanoate in the presence of an acid catalyst. The reaction proceeds through an intramolecular cyclization mechanism, forming the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to open-chain alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The oxolane ring structure allows for unique interactions with biological molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-ethoxy-3-(3-methylbutyl)oxolane
- 3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
- Butanoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
2-Ethoxy-5-methyl-3-(3-methylbutyl)oxolane stands out due to its specific structural arrangement and functional groups. The presence of the ethoxy group and the methylbutyl side chain imparts unique chemical and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
61103-83-1 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-ethoxy-5-methyl-3-(3-methylbutyl)oxolane |
InChI |
InChI=1S/C12H24O2/c1-5-13-12-11(7-6-9(2)3)8-10(4)14-12/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZNDBNSRAYZKVPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(CC(O1)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)






![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)





